6-Hydroxypyrazine-2-carboxamide
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Overview
Description
6-Oxo-1,6-dihydropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H4N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with ammonia. This reaction results in the formation of the desired compound through the formal condensation of the carboxy group of pyrazinoic acid .
Industrial Production Methods: Industrial production methods for this compound often involve microbial hydroxylation of pyridine-2-carboxylic acid. This biotransformation process is carried out using specific microbial strains that induce regiospecific hydroxylation, leading to the formation of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1,6-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Oxo-1,6-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carboxamide involves its conversion to pyrazinoic acid in the body. Pyrazinoic acid exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the mycobacteria .
Comparison with Similar Compounds
Pyrazinamide: A prodrug for pyrazinoic acid, used in the treatment of tuberculosis.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases (MMPs) and potential therapeutic applications.
Uniqueness: 6-Oxo-1,6-dihydropyrazine-2-carboxamide is unique due to its specific chemical structure and its ability to act as a prodrug for pyrazinoic acid. This property makes it particularly valuable in the treatment of tuberculosis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H5N3O2 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-oxo-1H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(10)3-1-7-2-4(9)8-3/h1-2H,(H2,6,10)(H,8,9) |
InChI Key |
UEOFHWUDGJYGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=O)N |
Origin of Product |
United States |
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